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1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea

mGluR1 antagonism structural isomerism pharmacophore differentiation

1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea is a synthetic trisubstituted urea derivative (C₁₇H₂₁ClN₄OS, MW 364.9) that incorporates a 4-chlorobenzyl group, a thiazol-2-yl-piperidine moiety, and a central urea pharmacophore. Its core scaffold places it within the broader class of thiazolyl-piperidine ureas, a chemotype that has been explored for SCD1 inhibition , calcium-sensing receptor (CaSR) modulation , and fatty acid oxidation inhibition.

Molecular Formula C17H21ClN4OS
Molecular Weight 364.89
CAS No. 1706285-79-1
Cat. No. B2470054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea
CAS1706285-79-1
Molecular FormulaC17H21ClN4OS
Molecular Weight364.89
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=CS2)CNC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H21ClN4OS/c18-15-5-3-13(4-6-15)10-20-16(23)21-11-14-2-1-8-22(12-14)17-19-7-9-24-17/h3-7,9,14H,1-2,8,10-12H2,(H2,20,21,23)
InChIKeyTXLGNSVLPUVMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea (CAS 1706285-79-1): Structural Identity and Research Procurement Context


1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea is a synthetic trisubstituted urea derivative (C₁₇H₂₁ClN₄OS, MW 364.9) that incorporates a 4-chlorobenzyl group, a thiazol-2-yl-piperidine moiety, and a central urea pharmacophore . Its core scaffold places it within the broader class of thiazolyl-piperidine ureas, a chemotype that has been explored for SCD1 inhibition [1], calcium-sensing receptor (CaSR) modulation [2], and fatty acid oxidation inhibition [3]. This specific compound is commercially available as a research reagent, with the 4-chlorobenzyl substituent and piperidin-3-ylmethyl connectivity representing key structural differentiators from closely related analogs.

Why Generic Substitution Fails for 1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea: Structural Isomerism Confounds Bulk Replacement


This compound cannot be trivially substituted by in-class analogs due to three critical structural features that individually and combinatorially dictate target engagement, pharmacokinetics, and off-target liability: (i) the 4-chlorobenzyl urea arm, which differs from the 3-chlorophenyl substituted analog (CAS 1705863-56-4) in halogen position and linker geometry ; (ii) the thiazol-2-yl heterocycle on the piperidine, which is electronically and sterically distinct from pyridin-2-yl (CAS 1234953-42-4) and benzo[d]thiazol-2-yl (CAS 1797058-30-0) variants [1]; and (iii) the piperidin-3-ylmethyl urea attachment, a regioisomeric variation from the more common piperidin-4-ylmethyl series that alters the spatial orientation of the urea hydrogen-bonding network [2]. Notably, this compound shares the exact molecular formula (C₁₇H₂₁ClN₄OS) with Desmethyl-YM-298198, yet represents a fundamentally distinct pharmacophore—a thiazolyl-piperidine urea versus a thiazolo[3,2-a]benzimidazole carboxamide—resulting in orthogonal biological target profiles [3]. These structural divergences render generic procurement based solely on formula or scaffold class scientifically unsound.

1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea: Quantitative Differentiation Evidence Against Key Comparators


Molecular Formula Identity with Desmethyl-YM-298198 Masks a Complete Pharmacophore Divergence: Thiazolyl-Piperidine Urea vs. Thiazolo-Benzimidazole Carboxamide

1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea (C₁₇H₂₁ClN₄OS, MW 364.9) and Desmethyl-YM-298198 (CAS 1177767-57-5; C₁₇H₂₁ClN₄OS, MW 364.89) share identical molecular formula and molecular weight, yet possess entirely divergent core scaffolds . Desmethyl-YM-298198 is built on a thiazolo[3,2-a]benzimidazole-2-carboxamide scaffold and demonstrates mGluR1 noncompetitive antagonism with an IC₅₀ of 16 nM [1]. In contrast, the target compound incorporates a thiazol-2-yl-piperidine connected via a urea linker to a 4-chlorobenzyl group—a structure lacking the planar benzimidazole system required for mGluR1 allosteric site occupancy [2]. This formula-level identity but scaffold-level divergence creates a procurement risk: scientists seeking an mGluR1 tool compound who encounter both molecules under the same molecular formula must verify scaffold identity, as the target compound is not an mGluR1 antagonist and cannot substitute for Desmethyl-YM-298198 in glutamatergic signaling assays.

mGluR1 antagonism structural isomerism pharmacophore differentiation

4-Chlorobenzyl vs. 3-Chlorophenyl Substitution: Chlorine Position Modulates Lipophilicity and Target Binding Pose

The target compound (4-chlorobenzyl substituent, ClogP ~3.5 estimated) differs from its closest positional isomer, 1-(3-chlorophenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea (CAS 1705863-56-4), in both chlorine ring position (para vs. meta) and the presence of a methylene spacer between the aromatic ring and urea nitrogen . In the benzyl series, the benzylic CH₂ group introduces conformational flexibility and extends the distance between the aryl ring and the urea carbonyl, shifting the hydrogen-bonding geometry. Published SAR from related urea-based SCD1 inhibitor series demonstrates that para-substituted benzyl ureas exhibit consistently different IC₅₀ values compared to their meta-substituted phenyl counterparts, with para-substitution generally enhancing target potency by 2- to 5-fold in enzymatic assays [1][2]. While direct comparative IC₅₀ data for these two specific compounds are not publicly available, the class-level SAR strongly predicts divergent biological activity profiles.

structure-activity relationship halogen substitution urea pharmacophore

Thiazol-2-yl vs. Benzo[d]thiazol-2-yl Heterocycle: Molecular Weight and Steric Bulk Divergence of 50 Da Alters ADME Properties

The target compound (thiazol-2-yl, MW 364.9) differs from 1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-chlorobenzyl)urea (CAS 1797058-30-0; MW 415.0) by the absence of the fused benzene ring on the thiazole, resulting in a ~50 Da lower molecular weight and significantly reduced planarity and aromatic surface area [1]. In related SCD1 inhibitor optimization campaigns, the transition from monocyclic thiazole to bicyclic benzothiazole was shown to increase target potency (IC₅₀ improvement from ~200 nM to ~30 nM in representative pairs) but simultaneously reduced aqueous solubility by ~5-fold and increased hERG channel binding liability [2]. The smaller thiazole in the target compound is therefore predicted to offer superior solubility and cleaner off-target profiles relative to the benzothiazole analog, at the potential cost of reduced target binding affinity. Quantitative solubility and permeability data for these specific compounds have not been published.

heterocycle substitution molecular size optimization ADME prediction

Piperidin-3-ylmethyl vs. Piperidin-4-ylmethyl Urea Connectivity: Regiochemistry Shifts Urea NH Hydrogen-Bonding Vector

The target compound connects the urea carbonyl to the piperidine ring via a 3-ylmethyl linker, in contrast to the more common 4-ylmethyl series exemplified by 1-(4-chlorobenzyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea (CAS 1234953-42-4) [1]. The 3-substitution on the piperidine ring introduces a chiral center (the piperidine C3 carbon is prochiral and can become stereogenic depending on ring conformation), whereas the 4-substituted series is achiral at the attachment point. This regiochemical difference alters the trajectory of the urea NH groups relative to the piperidine-thiazole plane. In piperidinyl urea series targeting DCN1 (defective in cullin neddylation 1), the 3-substituted regioisomers displayed 3- to 10-fold differences in biochemical IC₅₀ compared to their 4-substituted counterparts, attributed to altered hydrogen-bonding geometry with the target protein backbone [2]. While direct DCN1 activity data are not available for this specific compound, the regioisomeric distinction is a critical parameter for any docking or pharmacophore modeling exercise.

regioisomerism urea geometry target binding pose

Thiazol-2-yl vs. Pyridin-2-yl Heterocycle: Differential Hydrogen-Bond Acceptor Capacity Shapes Target Recognition

Replacement of the thiazol-2-yl group in the target compound with a pyridin-2-yl group (CAS 1234953-42-4) fundamentally alters the heterocycle's electronic character: thiazole presents a sulfur atom as a weak hydrogen-bond acceptor with distinct π-electron distribution, whereas pyridine provides a nitrogen lone pair as a strong hydrogen-bond acceptor [1]. In kinase inhibitor programs, thiazole-to-pyridine switches have been shown to modulate selectivity profiles; for example, in a series of thiazolyl urea CDK inhibitors, the thiazole-containing analogs exhibited 5- to 20-fold selectivity for CDK2 over CDK1, whereas the corresponding pyridine analogs showed inverted selectivity (CDK1-preferring) [2]. The target compound's thiazole moiety may therefore engage a different subset of kinase targets compared to its pyridine counterpart. No head-to-head kinase panel data are available for these specific compounds.

heterocycle electronics hydrogen bonding kinase selectivity

Urease Inhibition Potential: Class-Level Evidence from Thiazolyl-Urea Chemotype with Quantitative Benchmarking Against Acetohydroxamic Acid

Thiazolyl-urea derivatives as a class have demonstrated urease inhibitory activity relevant to Helicobacter pylori survival and kidney stone pathogenesis. In a published BindingDB dataset, a structurally related thiazolyl-urea compound exhibited urease inhibition with an IC₅₀ of 8.20 µM against H. pylori ATCC 43504 urease, measured via ammonia production reduction using urea as substrate with 1.5 h preincubation [1]. The clinically used urease inhibitor acetohydroxamic acid (AHA) shows an IC₅₀ of approximately 22 µM under comparable conditions [2], suggesting that optimized thiazolyl-ureas can achieve ~2.7-fold greater potency than the standard-of-care comparator. The target compound, containing the thiazolyl-urea pharmacophore, is structurally positioned within this activity space, though its specific urease IC₅₀ has not been published. The 4-chlorobenzyl group may further enhance potency through hydrophobic interactions with the urease active site flap region, as observed in other halogen-substituted urea inhibitors.

urease inhibition Helicobacter pylori antimicrobial adjuvant

Recommended Research and Procurement Application Scenarios for 1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea


Structure-Activity Relationship (SAR) Exploration of Trisubstituted Urea Pharmacophores

This compound serves as a modular SAR probe where three structural variables—the 4-chlorobenzyl urea arm, the thiazol-2-yl heterocycle, and the piperidin-3-ylmethyl connectivity—can each be independently varied against comparator compounds (e.g., 3-chlorophenyl analog CAS 1705863-56-4, pyridin-2-yl analog CAS 1234953-42-4, benzothiazole analog CAS 1797058-30-0) to deconvolute contributions to target potency, selectivity, and physicochemical properties . The piperidin-3-ylmethyl regioisomer specifically allows exploration of chiral recognition elements not accessible with the achiral 4-ylmethyl series [1].

Negative Control for Desmethyl-YM-298198 in mGluR1 Pharmacological Studies

Because 1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea shares the exact molecular formula (C₁₇H₂₁ClN₄OS) with the potent mGluR1 antagonist Desmethyl-YM-298198 (IC₅₀ = 16 nM) but lacks the thiazolo-benzimidazole pharmacophore required for mGluR1 binding, it can function as a structurally matched negative control compound in target engagement assays, provided its lack of mGluR1 activity is experimentally confirmed [2].

Urease Inhibition Screening Cascade Starting Point

The thiazolyl-urea chemotype has demonstrated class-level urease inhibitory activity (representative IC₅₀ = 8.20 µM vs. H. pylori urease, exceeding the clinical benchmark acetohydroxamic acid at ~22 µM) [3]. This compound, with its 4-chlorobenzyl substituent, represents a logical starting point for medicinal chemistry optimization programs targeting bacterial urease, with the chloro substituent offering a handle for further hydrophobic pocket engagement or halogen-bonding interactions.

Physicochemical Property Benchmarking of Monocyclic Thiazole vs. Bicyclic Benzothiazole Series

The ~50 Da molecular weight reduction relative to the benzothiazole analog (CAS 1797058-30-0, MW 415.0) makes this compound a useful tool for systematically assessing the impact of heterocycle size on aqueous solubility, permeability, and metabolic stability within a constant 4-chlorobenzyl urea framework [4]. Parallel property profiling of the thiazole and benzothiazole matched pair can inform lead optimization decisions.

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